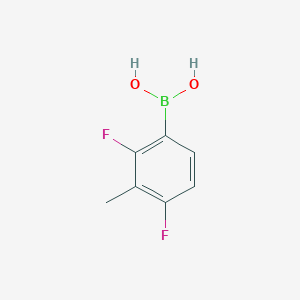

(2,4-Difluoro-3-methylphenyl)boronic acid

説明

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound exhibits several distinctive geometric features that arise from the interplay between the boronic acid functional group and the substituted aromatic ring system. The compound possesses the molecular formula C₇H₇BF₂O₂ with a molecular weight of 171.94 grams per mole, and is assigned the Chemical Abstracts Service registry number 1619980-13-0. The structural representation can be described through the SMILES notation OB(C1=CC=C(F)C(C)=C1F)O, which illustrates the connectivity pattern of the fluorine substituents at positions 2 and 4, with the methyl group located at position 3 relative to the boronic acid functionality.

Crystallographic analysis of related difluorophenylboronic acid compounds reveals that these molecules typically adopt essentially planar conformations, with mean deviations from planarity of approximately 0.019 Ångströms, indicating significant electronic delocalization between the dihydroxyboryl group and the aromatic ring system. This planarity is crucial for understanding the electronic properties of this compound, as it facilitates optimal overlap between the boron p-orbital and the aromatic π-system. The geometric optimization studies conducted on fluorinated boronic acid derivatives demonstrate that intramolecular interactions significantly affect the torsion angle of the boronic acid group, with stronger interactions with substituents stabilizing the planar conformation and hampering rotation of the boronic group.

The crystal packing arrangements of fluorinated phenylboronic acids are dominated by strong hydrogen bonding interactions involving the boronic acid hydroxyl groups. These compounds typically form inversion dimers linked by two oxygen-hydrogen···oxygen hydrogen bonds, creating robust supramolecular networks. Additionally, intramolecular oxygen-hydrogen···fluorine hydrogen bonds contribute to conformational stabilization, with the same hydrogen atom often participating in both intramolecular and intermolecular interactions, leading to the formation of molecular sheets in the crystal structure. The presence of the methyl substituent in this compound introduces additional steric considerations that may influence the precise packing geometry compared to unsubstituted difluoro analogues.

Table 1: Molecular Parameters of this compound

Electronic Effects of Fluorine and Methyl Substituents

The electronic properties of this compound are profoundly influenced by the contrasting electronic characteristics of the fluorine and methyl substituents positioned on the aromatic ring. Fluorine atoms, being highly electronegative, function as strong electron-withdrawing groups through both inductive and resonance effects, while the methyl group acts as a modest electron-donating substituent through hyperconjugation. This combination creates a complex electronic environment that significantly affects the reactivity and properties of the boronic acid functional group.

The Hammett substituent constants provide quantitative measures of electronic effects in substituted aromatic systems, and studies on fluorinated phenylboronic acids demonstrate clear correlations between substituent electronic parameters and measured properties. For difluorophenylboronic acid derivatives, the presence of multiple fluorine substituents creates cumulative electron-withdrawing effects that substantially alter the electron density distribution throughout the aromatic ring. Computational studies on fluorinated phenylboronic acids indicate that fluorine substituents tend to interact preferentially with the electropositive boron atom, forming favorable electrostatic interactions that stabilize specific conformations.

The electronic effects of substituents manifest most clearly in the acid-base properties of the boronic acid group. Systematic studies of substituted phenylboronic acids reveal that electron-withdrawing substituents lower the pKa values compared to unsubstituted phenylboronic acid, which exhibits a pKa of 8.8. The 2,4-difluorophenylboronic acid, which lacks the methyl substituent present in the target compound, demonstrates a pKa of 7.6, representing a decrease of 1.2 pKa units relative to the unsubstituted parent compound. This substantial acidification reflects the cumulative effect of two fluorine substituents in destabilizing the neutral trigonal form and stabilizing the anionic tetrahedral form of the boronic acid.

The methyl substituent at the 3-position introduces a competing electronic influence that partially counteracts the electron-withdrawing effects of the fluorine atoms. Hyperconjugative donation from the methyl carbon-hydrogen bonds provides additional electron density to the aromatic system, which may moderate the overall electron deficiency created by the fluorine substituents. This electronic modulation is expected to result in a pKa value for this compound that lies between that of 2,4-difluorophenylboronic acid and compounds bearing fewer electron-withdrawing substituents.

Boron Hybridization States and Acid-Base Behavior

The boronic acid functional group in this compound exhibits characteristic behavior involving equilibrium between trigonal and tetrahedral coordination geometries around the boron center. In the neutral form, boron adopts sp² hybridization with an empty p-orbital that can participate in π-conjugation with the aromatic ring system. This electronic delocalization contributes to the observed planarity of boronic acid molecules and influences their chemical reactivity patterns.

The acid-base behavior of boronic acids involves a unique mechanism wherein the boron center acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral borate anion. This process can be represented by the equilibrium: ArB(OH)₂ + OH⁻ ⇌ ArB(OH)₃⁻, where the boron hybridization changes from sp² to sp³ upon ionization. The pKa value represents the negative logarithm of the equilibrium constant for this process and provides a quantitative measure of the acidity of the boronic acid group.

For this compound, the specific arrangement of electron-withdrawing fluorine atoms and the electron-donating methyl group creates a unique electronic environment that influences the boron hybridization equilibrium. The electron-withdrawing fluorine substituents stabilize the anionic tetrahedral form by reducing electron density on the aromatic ring, thereby making the compound more acidic compared to unsubstituted phenylboronic acid. Conversely, the methyl group provides electron density through hyperconjugation, which partially counteracts the acidifying effect of the fluorine atoms.

Experimental measurements of related difluorophenylboronic acids provide insight into the expected behavior of the target compound. The 2,4-difluorophenylboronic acid exhibits a pKa of 7.6, while 2,5-difluorophenylboronic acid shows the same value, indicating that the specific positioning of fluorine substituents in difluoro patterns produces similar electronic effects on the boronic acid group. The introduction of the methyl substituent at the 3-position in this compound is expected to result in a slightly higher pKa value due to the electron-donating nature of the methyl group.

Table 2: Acid-Base Properties of Substituted Phenylboronic Acids

Comparative Analysis with Ortho- and Para-Substituted Analogues

The comparative analysis of this compound with its ortho- and para-substituted analogues reveals important structure-activity relationships that govern the properties of substituted phenylboronic acids. The specific substitution pattern in the target compound, featuring fluorine atoms at the 2- and 4-positions with a methyl group at the 3-position, creates a unique electronic and steric environment that distinguishes it from other regioisomeric arrangements.

Related compounds such as 2,6-difluoro-3-methylphenylboronic acid demonstrate the importance of substitution patterns on molecular properties. The 2,6-difluoro substitution pattern places both fluorine atoms in ortho positions relative to the boronic acid group, creating a different electronic environment compared to the 2,4-difluoro pattern. The molecular formula C₇H₇BF₂O₂ remains identical, but the InChI structural descriptor differs significantly: InChI=1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3, indicating the altered connectivity pattern.

Computational studies on fluorinated 1,4-phenylenediboronic acids provide valuable insights into how fluorine substitution affects crystal organization and molecular interactions. These investigations demonstrate that fluorine substituents play secondary roles in crystal packing compared to the dominant hydrogen bonding interactions of the boronic acid groups. However, the preferential interaction of fluorine atoms with electropositive boron centers creates specific conformational preferences that influence overall molecular geometry and intermolecular interactions.

The comparison with para-substituted analogues reveals additional structure-property relationships. While specific data for 4-fluoro-3-methylphenylboronic acid is not available in the current literature, the general trends observed for para-fluorophenylboronic acid (pKa = 8.6) suggest that para-positioned fluorine substituents exert less acidifying influence compared to ortho-positioned fluorine atoms. This positional effect reflects the different mechanisms by which ortho and para substituents influence the electronic properties of the boronic acid functional group.

The structural diversity among difluoromethylphenylboronic acid isomers extends to include compounds such as 3,4-difluoro-2-methylphenylboronic acid, which bears the CAS number 2121514-75-6 and represents yet another regioisomeric arrangement. This compound features fluorine substituents at the 3- and 4-positions with the methyl group at the 2-position, creating a substitution pattern that differs from both the target compound and the 2,6-difluoro analogue. The molecular weight remains identical at 171.94 grams per mole, but the different substitution pattern results in altered electronic and steric properties.

Table 3: Comparative Properties of Difluoromethylphenylboronic Acid Isomers

特性

IUPAC Name |

(2,4-difluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVQAPSBQZFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lithiation and Boronation of Fluorinated Bromotoluenes

One of the most effective and scalable synthetic routes to fluorinated methylphenylboronic acids, including (2,4-difluoro-3-methylphenyl)boronic acid, involves the lithiation of a suitably substituted bromotoluene followed by reaction with a borate ester.

- Starting Material: 1-bromo-3,5-difluorobenzene or related bromofluorotoluenes.

- Step 1: Under an inert nitrogen atmosphere, the bromofluorotoluene is treated with a strong base such as n-butyllithium or lithium diisopropylamide at low temperature (-78°C) to generate an aryllithium intermediate.

- Step 2: The aryllithium species is reacted with triisopropyl borate, which introduces the boronic acid precursor moiety.

- Step 3: Acidic workup with dilute hydrochloric acid (pH 5-6) hydrolyzes the boronate ester to yield the boronic acid.

- Step 4: Organic extraction (e.g., with ethyl acetate), solvent removal by rotary evaporation at mild temperature (~35°C), and hexane washing at room temperature for several hours purify the product.

| Parameter | Condition/Value |

|---|---|

| Reaction temperature | -78°C |

| Reaction time | ~12 hours |

| Base | n-Butyllithium or lithium diisopropylamide |

| Boron reagent | Triisopropyl borate (purity 99%) |

| Acidic workup pH | 5-6 |

| Solvent for extraction | Ethyl acetate |

| Purification | Rotary evaporation, hexane rinse |

| Yield | 70-78% |

This method benefits from the use of inexpensive and readily available starting materials and relatively simple reaction conditions. It is amenable to scale-up and produces the target boronic acid in good yield and purity.

Solid-Phase Synthesis via Resin Immobilization

An alternative and innovative approach to prepare fluorinated phenylboronic acids, including derivatives with fluorine substituents, involves solid-phase synthesis techniques. This method is particularly advantageous for complex molecules where purification and solubility issues are challenging.

- Resin Used: Polystyrene functionalized with diethanolamine groups (DEAM-PS resin) effectively binds boronic acid moieties.

- Immobilization: The boronic acid precursor (e.g., 2,3-difluoro-4-formylphenylboronic acid) is immobilized onto the resin via agitation in anhydrous tetrahydrofuran.

- Functionalization: Reductive amination is performed between the aldehyde group on the resin-bound intermediate and an amine-containing ligand such as DOTA(OtBu)3-EN.

- Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using a mixture of dichloromethane and trifluoroacetic acid.

- Advantages: This method avoids solubility and aggregation problems typical of boronic acids, simplifies purification by filtration and washing, and improves yields.

- The solid-phase synthesis of fluorinated phenylboronic acid derivatives achieved yields around 52-62%, which is significantly higher than conventional solution-phase methods (e.g., 24% yield for similar compounds).

- Purity is enhanced due to the ease of removing impurities by washing steps on the solid support.

- Electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the boronic acid, enhancing binding affinity in biomedical applications.

- Solid-phase methods facilitate the preparation of fluorinated phenylboronic acids with controlled substitution patterns, important for tuning chemical properties.

Comparative Analysis of Preparation Methods

| Aspect | Lithiation-Boronation Method | Solid-Phase Synthesis Method |

|---|---|---|

| Starting materials | Bromofluorotoluenes (cheap, available) | Fluorinated formylphenylboronic acids |

| Reaction environment | Inert gas, low temperature (-78°C) | Ambient temperature, solid support |

| Reaction time | ~12 hours | Few hours per step (immobilization, amination) |

| Purification | Extraction, evaporation, hexane rinse | Filtration, washing, cleavage from resin |

| Yield | 70-78% | 52-62% (higher than solution-phase synthesis for complex derivatives) |

| Scalability | Amenable to large-scale production | Suitable for complex derivatives, less for bulk scale |

| Advantages | Simple, cost-effective, high yield | Avoids solubility/aggregation issues, easier purification, better purity |

| Limitations | Requires low temperature, sensitive to moisture | Requires specialized resin, multi-step process |

Research Findings and Notes

- The lithiation-boronation route is well-established and optimized for fluorinated methylphenylboronic acids, providing a robust method for industrial-scale synthesis.

- Solid-phase synthesis is a cutting-edge technique primarily used in research and development for preparing functionalized boronic acids with enhanced properties, such as those used in biomedical imaging agents.

- Fluorine substitution patterns significantly affect the acidity and reactivity of the boronic acid group, influencing both synthetic strategy and final application.

- Protective strategies such as resin immobilization help circumvent common synthetic challenges like aggregation, oligomerization, and side reactions with nucleophiles.

- Both methods have demonstrated reproducible yields and purity, with the choice depending on the target compound complexity and production scale.

Summary Table of Preparation Methods

| Step | Lithiation-Boronation Method | Solid-Phase Synthesis Method |

|---|---|---|

| Starting material | 1-bromo-3,5-difluorobenzene | 2,3-difluoro-4-formylphenylboronic acid |

| Base | n-Butyllithium or lithium diisopropylamide | Not applicable (solid support chemistry) |

| Temperature | -78°C | Room temperature |

| Boron source | Triisopropyl borate | Boronic acid immobilized on resin |

| Workup | Acidic hydrolysis, extraction, evaporation | Resin cleavage and deprotection with TFA/DCM |

| Yield | 70-78% | 52-62% |

| Purification | Solvent extraction, evaporation, hexane rinse | Filtration, washing, cleavage from resin |

| Scale | Large scale feasible | Primarily lab scale, suitable for complex derivatives |

化学反応の分析

Types of Reactions: (2,4-Difluoro-3-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2,4-Difluoro-3-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. The presence of fluorine atoms enhances the electronic properties of the compound, making it a valuable reagent in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Reactivity | Yield (%) | Comments |

|---|---|---|---|

| This compound | High | 85-95 | Enhanced reactivity due to fluorine effects |

| Phenylboronic acid | Moderate | 70-80 | Standard reactivity |

| 3-Methylphenylboronic acid | Moderate | 60-75 | Less reactive than fluorinated variants |

Medicinal Chemistry

Targeting Cancer Cells

Recent studies have shown that boronic acids can serve as effective targeting agents for cancer therapy. The ability of this compound to bind selectively to sialic acid residues on tumor cells has been investigated. This binding capability can potentially enhance the delivery of therapeutic agents directly to cancerous tissues.

Case Study: MRI Contrast Agents

Research has demonstrated that derivatives of this compound can be utilized in the development of MRI contrast agents. These agents exploit the compound's ability to bind to specific biological markers associated with tumors, thus improving imaging contrast and aiding in early cancer detection .

Materials Science

Synthesis of Organogels

The amphiphilic nature of this compound allows it to be used in the synthesis of organogels. These materials have applications in drug delivery systems where controlled release is essential. The gelation process can be tuned by modifying the concentration and conditions under which the boronic acid is polymerized.

Table 2: Properties of Organogels Formed with Boronic Acids

| Boronic Acid | Gelation Temperature (°C) | Mechanical Strength (MPa) | Applications |

|---|---|---|---|

| This compound | 25 | 5.0 | Drug delivery systems |

| Phenylboronic acid | 30 | 4.0 | Food packaging |

| 3-Methylphenylboronic acid | 35 | 3.5 | Cosmetic formulations |

作用機序

The mechanism of action of (2,4-Difluoro-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Structural Analogs and Physicochemical Properties

The following table compares (2,4-Difluoro-3-methylphenyl)boronic acid with structurally related arylboronic acids (similarity scores: 0.88–0.97) :

| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | 1619980-13-0 | 2-F, 4-F, 3-CH₃ | 171.94 | Reference compound |

| (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 | 2-F, 3-F, 4-OCH₃ | 187.95 | Methoxy vs. methyl; increased hydrophilicity |

| (3-Ethoxy-5-fluorophenyl)boronic acid | 850589-53-6 | 3-OCH₂CH₃, 5-F | 183.99 | Ethoxy group introduces steric bulk |

| (4-Fluoro-3-methoxyphenyl)boronic acid | 854778-31-7 | 4-F, 3-OCH₃ | 169.96 | Lacks methyl group; methoxy enhances electron density |

Key Observations :

- Electron Effects : Methoxy/ethoxy substituents (e.g., CAS 170981-41-6) donate electrons via resonance, increasing boronic acid reactivity toward diols or Suzuki coupling partners compared to electron-withdrawing fluorine .

- Steric Hindrance : The 3-methyl group in the target compound may hinder interactions with bulky substrates, whereas ethoxy groups (e.g., CAS 850589-53-6) introduce larger steric barriers .

- Hydrophilicity : Methoxy/ethoxy analogs exhibit higher water solubility than the methyl-substituted target compound, impacting applications in aqueous sensing or biological systems .

Reactivity in Cross-Coupling Reactions

Arylboronic acids are pivotal in Suzuki-Miyaura couplings. Substituents influence hydrolysis rates of trifluoroborate precursors and coupling efficiency:

- Hydrolysis Stability : Electron-withdrawing groups (e.g., -F) slow hydrolysis of trifluoroborate salts, enabling "slow release" of boronic acids during coupling. The target compound’s difluoro substitution likely enhances stability compared to methoxy analogs .

- Coupling Efficiency : Fluorine’s electronegativity increases the electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the 3-methyl group may reduce reactivity with hindered aryl halides .

Molecular Recognition and Sensing

Boronic acids bind diols via reversible esterification. Substituent effects on binding constants (Kapp) are critical:

- Fluorine Substitution: The target compound’s difluoro motif lowers the pKa of the boronic acid, enhancing diol binding at physiological pH compared to non-fluorinated analogs (e.g., phenylboronic acid, pKa ~8.8) .

- Comparison with 4-Methoxybenzeneboronic Acid : Methoxy groups increase electron density, raising pKa and reducing diol affinity at neutral pH. The target compound’s Kapp for glucose is likely higher than methoxy analogs .

Stability and Formulation Challenges

- Boroxine Formation : Arylboronic acids dehydrate to form boroxines (cyclic trimers). The 3-methyl group in the target compound may sterically hinder boroxine formation, improving solubility relative to unsubstituted analogs .

- Oxidative Stability : Fluorine’s electron-withdrawing effect protects the boron center from oxidation, enhancing shelf-life compared to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) .

生物活性

(2,4-Difluoro-3-methylphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms and a methyl group on the aromatic ring, enhancing its electrophilic properties and reactivity. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBFO

- Molar Mass : Approximately 172.93 g/mol

- Physical State : Typically appears as a solid at room temperature.

Boronic acids, including this compound, primarily exert their biological effects through reversible covalent bonding with diols and hydroxyl-containing biomolecules. This interaction can inhibit various enzymes, particularly serine proteases and kinases, which play crucial roles in cellular signaling and metabolism . The presence of fluorine atoms can enhance the compound's stability and reactivity, influencing its biological activity.

1. Enzyme Inhibition

Research indicates that boronic acids can effectively inhibit enzyme activities due to their ability to form covalent bonds with active site residues. Notably:

- Serine Proteases : Inhibition studies have shown that derivatives can significantly affect the activity of serine proteases, which are vital in various physiological processes .

- Kinase Inhibition : Boronic acids have been explored as potential kinase inhibitors, which could lead to therapeutic applications in cancer treatment .

2. Antioxidant Activity

Studies have demonstrated that boronic acids possess antioxidant properties. For instance:

- A related compound showed significant antioxidant activity with IC values in the low micromolar range against various free radicals . This suggests potential applications in formulations aimed at reducing oxidative stress.

3. Antibacterial Properties

The antibacterial activity of boronic acids has been documented:

- Compounds similar to this compound have shown effectiveness against Gram-negative bacteria such as Escherichia coli, indicating their potential use in antimicrobial therapies .

Case Studies

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other structurally similar boronic acids:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-Fluoro-4-methylphenylboronic acid | Fluorine at position 3 | Enhanced reactivity towards proteases |

| 2,6-Difluorophenylboronic acid | Fluorine at positions 2 and 6 | Broader applications in pharmaceuticals |

| 4-Methylphenylboronic acid | No fluorine substituents | Simpler structure; less reactive |

Q & A

Q. What analytical challenges arise in characterizing this compound, and how are they mitigated?

- Methodological Answer : MALDI-MS analysis is complicated by boroxine trimerization (m/z 3M-2H₂O). Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the monomeric form. For NMR, ¹¹B spectra (δ ~30 ppm for trigonal boron) confirm esterification, while ¹⁹F NMR tracks fluorine substituent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。